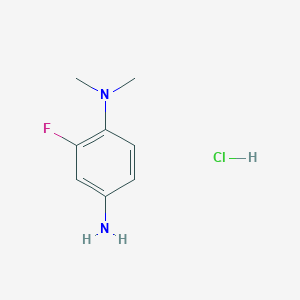

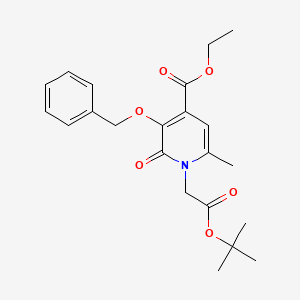

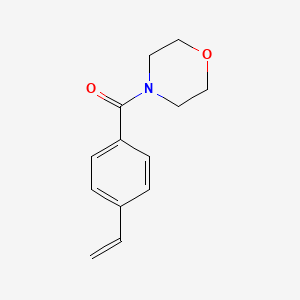

![molecular formula C26H27FN2 B3120725 1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine CAS No. 27064-96-6](/img/structure/B3120725.png)

1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

Übersicht

Beschreibung

This compound, also known as Flunarizine Impurity B, is a synthetic compound belonging to the class of piperazine derivatives . It has the molecular formula C26H27FN2 .

Molecular Structure Analysis

The molecular weight of this compound is 386.5 g/mol . The IUPAC name is 1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine . The InChIKey is GGYPVQFLPDMNDG-JXMROGBWSA-N . The Canonical SMILES is C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)F .Physical And Chemical Properties Analysis

This compound has a molecular weight of 386.5 g/mol . It has a XLogP3 of 5.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 6 rotatable bonds . The topological polar surface area is 6.5 Ų . The compound has a complexity of 479 .Wissenschaftliche Forschungsanwendungen

Flunarizine Synthesis and Isomer Study

Flunarizine is a well-known drug belonging to the calcium channel blockers and is used to treat migraines, dizziness, vestibular disorders, and epilepsy. It exhibits vasodilating effects, improves cerebral blood circulation, and shows antihistamine activity. The synthesis of Flunarizine and its (Z)-isomer involves condensation reactions and metal-catalyzed amination, highlighting the compound's versatility in pharmaceutical synthesis (Shakhmaev, Sunagatullina, & Zorin, 2016).

Development of Dopamine Transporter Ligands

A series of hydroxylated derivatives of the compound was synthesized and evaluated in vitro and in vivo. These derivatives showed substantial enantioselectivity with the S enantiomers displaying higher dopamine transporter (DAT) affinity, suggesting their potential as long-acting agents for the treatment of cocaine abuse (Hsin et al., 2002).

Scale-Up Synthesis for Dopamine Uptake Inhibition

A robust process for the preparation of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine, a dopamine uptake inhibitor, in kilogram quantities was developed. This process aimed to eliminate chromatographic purifications and minimize the use of environmentally unacceptable reagents, improving the overall yield of the convergent process (Ironside et al., 2002).

Structural Characterization and Biological Evaluation

The compound and its derivatives have been extensively studied for their structural characteristics. For instance, the title salt cation, C26H27F2N2 +·C4H3O4 −, exhibited a protonated piperazine ring in a chair conformation with specific dihedral angles and intramolecular hydrogen bonding, emphasizing the compound's complex molecular geometry. These structural insights are crucial for understanding the compound's biological interactions and potential therapeutic applications (Kavitha et al., 2013).

Wirkmechanismus

Target of Action

Flunarizine Impurity B, also known as “1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine” or “Defluoro Flunarizine Dihydrochloride”, primarily targets calcium channels and histamine H1 receptors . It is a selective calcium entry blocker with calmodulin binding properties .

Biochemical Pathways

Flunarizine Impurity B is involved in the flunarizine H1-antihistamine action pathway . By blocking histamine H1 receptors and calcium channels, it affects various biochemical pathways, leading to its therapeutic effects .

Result of Action

The result of Flunarizine Impurity B’s action is the prophylaxis of conditions such as migraine, occlusive peripheral vascular disease, vertigo of central and peripheral origin, and it acts as an adjuvant in the therapy of epilepsy .

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27FN2/c27-25-15-13-24(14-16-25)26(23-11-5-2-6-12-23)29-20-18-28(19-21-29)17-7-10-22-8-3-1-4-9-22/h1-16,26H,17-21H2/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYPVQFLPDMNDG-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

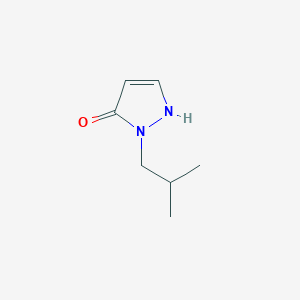

![Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3120643.png)

![Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate](/img/structure/B3120657.png)

![1-[(4-Bromophenyl)carbonyl]pyrrole](/img/structure/B3120676.png)

![2-([1,1'-Biphenyl]-2-yloxy)aniline](/img/structure/B3120677.png)